molecular formula C9H10ClF2NO2 B6242821 methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride CAS No. 2378502-95-3

methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride

Cat. No. B6242821
CAS RN: 2378502-95-3
M. Wt: 237.6
InChI Key:
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Description

Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride (MADFBH) is an organic compound that has been used in a variety of scientific research applications. MADFBH is a white crystalline solid that is soluble in water and has a melting point of approximately 150°C. It is a derivative of benzoic acid and is composed of two molecules, methyl 4-aminomethyl-3,5-difluorobenzoate and hydrochloride. MADFBH has a number of unique properties that make it an ideal compound for scientific research applications.

Scientific Research Applications

Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride has a number of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as N-methyl 4-aminomethyl-3,5-difluorobenzamide, which has potential applications in the treatment of cancer. methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride has also been used in the synthesis of a number of other organic compounds, such as N-methyl 4-aminomethyl-3,5-difluorobenzaldehyde, which has potential applications in the treatment of neurological disorders. methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride has also been used in the synthesis of a variety of other organic compounds, such as N-methyl 4-aminomethyl-3,5-difluorobenzyl alcohol, which has potential applications in the treatment of cardiovascular diseases.

Mechanism of Action

Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride is an organic compound that can be used in a variety of scientific research applications. It is composed of two molecules, methyl 4-aminomethyl-3,5-difluorobenzoate and hydrochloride. The hydrochloride portion of the compound is responsible for the compound’s acidic properties. The methyl 4-aminomethyl-3,5-difluorobenzoate portion of the compound is responsible for the compound’s basic properties. When methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride is used in scientific research applications, it acts as a buffer, which helps to maintain the pH of the solution at a desired level.
Biochemical and Physiological Effects
methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride has a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, such as Escherichia coli, and fungi, such as Candida albicans. methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride has also been shown to inhibit the activity of certain enzymes, such as lipase and protease. Additionally, methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride has a number of advantages and limitations for lab experiments. One of the main advantages of methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride is that it is relatively inexpensive and easy to synthesize. Additionally, methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride is a relatively stable compound, which makes it suitable for use in a variety of scientific research applications. However, methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride is also a relatively weak acid, which can make it difficult to control the pH of a solution. Additionally, methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride is not very soluble in water, which can limit its use in certain experiments.

Future Directions

Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride has a number of potential future directions. One potential future direction is the use of methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride in the synthesis of novel organic compounds. methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride could also be used in the development of new pharmaceuticals, such as anti-cancer drugs. Additionally, methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride could be used in the development of new materials, such as polymers and nanomaterials. Finally, methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride could be used in the development of new analytical methods, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis Methods

Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride can be synthesized via a simple two-step process. First, a reaction between 4-aminomethyl-3,5-difluorobenzoic acid and methyl chloride is carried out in a solvent such as chloroform. The reaction yields methyl 4-aminomethyl-3,5-difluorobenzoate. The second step involves the addition of hydrochloric acid to the methyl 4-aminomethyl-3,5-difluorobenzoate, which produces methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride involves the reaction of 3,5-difluorobenzoic acid with formaldehyde and ammonium chloride to form methyl 4-(aminomethyl)-3,5-difluorobenzoate, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3,5-difluorobenzoic acid", "formaldehyde", "ammonium chloride", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,5-difluorobenzoic acid is reacted with formaldehyde and ammonium chloride in methanol to form methyl 4-(aminomethyl)-3,5-difluorobenzoate.", "Step 2: The resulting product from step 1 is then reacted with hydrochloric acid to form the hydrochloride salt of methyl 4-(aminomethyl)-3,5-difluorobenzoate." ] }

CAS RN

2378502-95-3

Product Name

methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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